Benz[g]isoquinoline-3,5,10(2H)-trione, 9-hydroxy-
CAS No.: 135735-58-9
Cat. No.: VC15932178
Molecular Formula: C13H7NO4
Molecular Weight: 241.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 135735-58-9 |
|---|---|
| Molecular Formula | C13H7NO4 |
| Molecular Weight | 241.20 g/mol |
| IUPAC Name | 9-hydroxy-2H-benzo[g]isoquinoline-3,5,10-trione |
| Standard InChI | InChI=1S/C13H7NO4/c15-9-3-1-2-6-11(9)13(18)8-5-14-10(16)4-7(8)12(6)17/h1-5,15H,(H,14,16) |
| Standard InChI Key | HJLQHBGEPCABIZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C1)O)C(=O)C3=CNC(=O)C=C3C2=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Benz[g]isoquinoline-3,5,10(2H)-trione, 9-hydroxy- features a tricyclic core comprising a naphthoquinone moiety fused to an isoquinoline ring system. The 9-hydroxy group at position 9 and ketone functionalities at positions 3, 5, and 10 define its reactivity (Figure 1) . The IUPAC name, 9-hydroxy-2H-benzo[g]isoquinoline-3,5,10-trione, reflects this arrangement, while its SMILES notation (C1=CC2=C(C(=C1)O)C(=O)C3=CNC(=O)C=C3C2=O) provides a machine-readable representation of its connectivity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₇NO₄ |
| Molecular Weight | 241.20 g/mol |
| Exact Mass | 241.0375 g/mol |
| PSA (Polar Surface Area) | 87.49 Ų |
| LogP | 1.27 |
| Heavy Atom Count | 18 |
The compound’s moderate LogP value suggests balanced lipophilicity, potentially facilitating membrane permeability in biological systems . Its polar surface area, dominated by ketone and hydroxyl groups, implies susceptibility to hydrogen bonding and solubility in polar solvents .
Synthesis and Structural Elucidation
Synthetic Strategies
The synthesis of benz[g]isoquinoline derivatives typically involves multi-step routes starting from naphthoquinone or anthraquinone precursors. Source details efforts to synthesize analogous compounds via:
-
Pomeranz-Fritsch Reaction: Cyclization of ethoxyvinyl anthraquinones under acidic conditions to form the isoquinoline core .
-
Heck Coupling: Palladium-catalyzed cross-coupling to introduce aryl substituents at position 3 .
For the 9-hydroxy variant, hydroxylation via electrophilic aromatic substitution or late-stage oxidation of a methyl group could be hypothesized, though explicit protocols remain undocumented in available literature .
Table 2: Key Synthetic Intermediates for Analogous Compounds
| Intermediate | Role in Synthesis |
|---|---|
| 4-[2-(Dimethyl)aminovinyl]benzo[g]isoquinoline | Precursor for sampangine analogs |
| 3-Aryl-1-hydroxybenzo[g]isoquinoline-5,10-diones | Antitumor lead compounds |
Analytical Characterization
-
Mass Spectrometry: The exact mass of 241.0375 g/mol (C₁₃H₇NO₄) aligns with high-resolution ESI-MS data .
-
NMR Spectroscopy: While specific spectra are unavailable, analogous compounds show carbonyl signals near δ 180–190 ppm (¹³C) and aromatic protons between δ 7.5–8.5 ppm (¹H) .
Biological Activities and Mechanisms
Table 3: Antitumor Activities of Analogous Compounds
| Compound | IC₅₀ (μM) | Target Cell Line |
|---|---|---|
| 3-Phenyl-1-hydroxybenzo[g]isoquinoline-5,10-dione | 0.12 | MCF-7 (Breast) |
| 2-Azacleistopholine | 0.45 | HeLa (Cervical) |
Neuroprotective Effects
Isoquinoline derivatives are known inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders like Parkinson’s disease. The 9-hydroxy group may enhance binding to MAO-B’s flavin adenine dinucleotide (FAD) cofactor, though empirical validation is needed.
Research Challenges and Limitations
Synthetic Hurdles
-
Low Yields: Multi-step syntheses of polycyclic isoquinolines often suffer from stepwise efficiencies below 50% .
-
Regioselectivity: Introducing substituents at specific positions (e.g., 9-hydroxy) requires precise control to avoid isomer formation.
Pharmacological Knowledge Gaps
-
ADME/Toxicity Profiles: No data exist on the absorption, distribution, metabolism, excretion, or toxicity of the 9-hydroxy derivative.
-
Target Identification: Hypothesized mechanisms (e.g., topoisomerase inhibition) remain untested for this specific compound.
Future Directions and Applications
Synthetic Chemistry Priorities
-
Flow Chemistry: Continuous-flow systems could improve yield and purity in multi-step syntheses .
-
Enzymatic Hydroxylation: Leveraging cytochrome P450 enzymes for regioselective hydroxylation at position 9.
Biomedical Exploration
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume